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Compound of Interest

Compound Name: H-D-Phe(4-F)-OH

Cat. No.: B556549

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the
non-proteinogenic amino acid H-D-Phe(4-F)-OH (D-4-Fluorophenylalanine). The information
presented herein is essential for the characterization and analysis of this compound in research
and development settings. This document includes tabulated summaries of Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed
experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for H-D-Phe(4-F)-OH.
Note that the NMR and IR data are based on the analysis of 4-Fluoro-D,L-phenylalanine, as

the spectroscopic properties of enantiomers are identical in a non-chiral environment.

Table 1: *"H NMR Spectroscopic Data (500 MHz, D20)
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
7.20-7.10 m 2H Ar-H (ortho to F)
7.05-6.95 m 2H Ar-H (meta to F)
3.95 t 1H a-H
3.20 dd 1H B-Ha
3.05 dd 1H B-Hb

Disclaimer: While we have made our best-effort to label most spectral peaks, certain spectral

features may not be fully annotated in all NMR spectra.[1]

« 13

Chemical Shift (6) ppm

Assignment

175.0

C=0 (Carboxyl)

163.5 (d, J = 245 Hz)

C-F

132.0 (d, J = 8 Hz)

Ar-CH (ortho to F)

131.0

Ar-C (ipso to CH2)

116.0 (d, J = 22 Hz)

Ar-CH (meta to F)

56.5

a-CH

37.0

3-CH:z

Note: The carbon of the aromatic ring directly attached to the fluorine atom exhibits a

characteristic doublet due to C-F coupling.

Table 3: IR Spectroscopic Data (KBr Pellet)
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Wavenumber (cm~?) Intensity Assignment

O-H stretch (Carboxylic acid),

3400 - 2800 Broad _

N-H stretch (Amine)
1660 Strong C=0 stretch (Carboxylic acid)
1590 Strong N-H bend (Amine)
1510 Strong C=C stretch (Aromatic ring)
1220 Strong C-F stretch

C-H bend (Aromatic, para-
830 Strong

substituted)

Table 4: Mass Spectrometry Data (Electrospray
lonization, ESI)

miz lon Type
184.0768 [M+H]*
206.0587 [M+NaJ*
167.0712 [M-NH3+H]*
138.0656 [M-COOH+H]*

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These
protocols are intended to serve as a guide and may require optimization based on the specific
instrumentation and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for structural elucidation.

Methodology:
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e Sample Preparation:

o Dissolve 10-20 mg of H-D-Phe(4-F)-OH in approximately 0.6 mL of deuterium oxide
(D20).

o Transfer the solution to a 5 mm NMR tube.
e Instrument Parameters (*H NMR):

o Spectrometer: 500 MHz

[e]

Pulse Program: zg30

Number of Scans: 16

o

[¢]

Relaxation Delay: 1.0 s

[¢]

Spectral Width: 12 ppm

[e]

Temperature: 298 K

e Instrument Parameters (33C NMR):

o Spectrometer: 125 MHz

[e]

Pulse Program: zgpg30 (proton-decoupled)

Number of Scans: 1024

[e]

o

Relaxation Delay: 2.0 s

[¢]

Spectral Width: 220 ppm

[¢]

Temperature: 298 K
» Data Processing:

o Apply a Fourier transform to the acquired free induction decay (FID).
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o Phase and baseline correct the resulting spectrum.

o Reference the chemical shifts to an internal standard (e.g., DSS) or the residual solvent
peak.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Methodology:
e Sample Preparation:

o Prepare a potassium bromide (KBr) pellet by mixing approximately 1-2 mg of H-D-Phe(4-
F)-OH with 100-200 mg of dry KBr powder.

o Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic
press.

e Instrument Parameters:
o Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer
o Spectral Range: 4000 - 400 cm™1
o Resolution: 4 cmt
o Number of Scans: 32
o Data Acquisition:
o Record a background spectrum of the empty sample compartment.
o Place the KBr pellet in the sample holder and acquire the sample spectrum.

o The instrument software will automatically subtract the background spectrum from the
sample spectrum.
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Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
e Sample Preparation:

o Prepare a 1 mg/mL stock solution of H-D-Phe(4-F)-OH in a suitable solvent (e.qg.,
water:acetonitrile 50:50 with 0.1% formic acid).

o Dilute the stock solution to a final concentration of 1-10 pg/mL for analysis.
e Instrument Parameters (ESI-MS):

o lonization Mode: Electrospray lonization (ESI), positive ion mode.

o Mass Analyzer: Time-of-Flight (TOF) or Quadrupole Time-of-Flight (Q-TOF).

o Capillary Voltage: 3.5 kV

o Cone Voltage: 30 V

o Desolvation Gas Flow: 600 L/hr

o Desolvation Temperature: 350 °C

o Mass Range: m/z 50 - 500
o Data Acquisition:

o Infuse the sample solution into the ESI source at a flow rate of 5-10 pL/min.

o Acquire the mass spectrum in full scan mode. For fragmentation analysis, perform tandem
MS (MS/MS) by selecting the precursor ion of interest ([M+H]*).

Workflow and Data Analysis
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The overall workflow for the spectroscopic analysis of H-D-Phe(4-F)-OH involves a sequential
process of sample preparation, data acquisition using the respective spectroscopic techniques,
and subsequent data analysis to elucidate the molecular structure and properties.

Data Acquisition Data Analysis & Interpretation
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Caption: Workflow for Spectroscopic Analysis of H-D-Phe(4-F)-OH.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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